Sub-Nanomolar Potency Across Multiple Gα Subfamilies vs. Isoform-Selective Inhibitors
PH-064 demonstrates exceptionally high potency against Gα subunits in BRET-based assays, with IC50 values of 0.0043 nM for Gα0 and 0.0047 nM for Gαi1 . In contrast, the selective Gαq inhibitor FR900359 (UBO-QIC) exhibits a much narrower target profile, with no significant activity against Gαi/o or Gαs isoforms at concentrations up to 10 µM [1]. This broad-spectrum, sub-nanomolar potency profile of PH-064 is a key differentiator for applications requiring pan-Gα inhibition.
| Evidence Dimension | Inhibitory potency (IC50) against Gα subunits |
|---|---|
| Target Compound Data | PH-064: Gα0 IC50 = 0.0043 nM; Gαi1 IC50 = 0.0047 nM |
| Comparator Or Baseline | FR900359 (UBO-QIC): No inhibition of Gαi/o or Gαs up to 10 µM |
| Quantified Difference | PH-064 is >2,000,000-fold more potent on Gαi1 than FR900359's maximum tested concentration |
| Conditions | BRET (bioluminescence resonance energy transfer) measurements in living HEK293 cells |
Why This Matters
This quantitative potency difference dictates that PH-064, not FR900359, should be selected for studies targeting Gαi/o or Gαs signaling, or when pan-Gα inhibition is required.
- [1] Gao ZG, Jacobson KA. On the selectivity of the Gαq inhibitor UBO-QIC. Purinergic Signal. 2016;12(3):427-38. View Source
